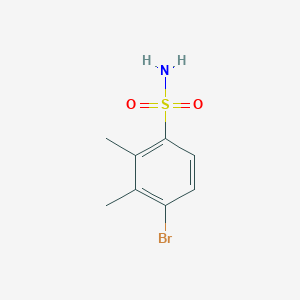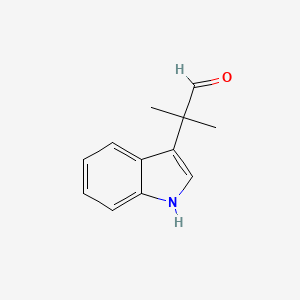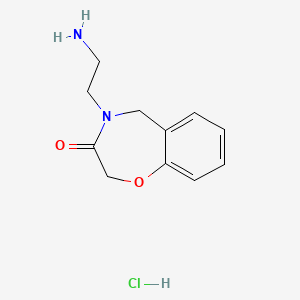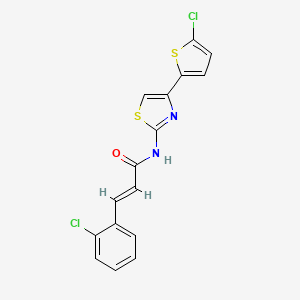![molecular formula C20H19N5O2S B2801601 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1217063-13-2](/img/structure/B2801601.png)
2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . These compounds have been studied for their potential anticancer activity . They are known to intercalate DNA and have been evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . An efficient approach to quinazolin-4(3H)-ones, which are structurally related, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of these compounds includes essential structural fragments for effective binding with the binding site of PCAF (P300/CBP-associated factor), a protein that has been targeted for the treatment of cancer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学的研究の応用
Anticancer Properties
2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide: derivatives have shown promise as anticancer agents. Specifically, they exhibit DNA intercalation activities, making them potential candidates for cancer treatment . Molecular docking studies reveal their binding modes with DNA, and some derivatives display significant activity against cancer cell lines, such as HepG2, HCT-116, and MCF-7.
Bioisosterism-Guided Approach
Researchers have explored the bioisosteric modification of the triazolophthalazine ring system based on this compound. The resulting derivatives were evaluated for anticancer activity against human cancer cell lines, demonstrating comparable cytotoxicity to doxorubicin .
Anti-VEGFR-2 Activity
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including our compound of interest, were designed and synthesized. These derivatives were investigated for their anti-proliferative and anti-VEGFR-2 (vascular endothelial growth factor receptor 2) properties .
Potential Template for Analog Design
Compound 12d, derived from our molecule, exhibited potent anticancer activity against multiple cell lines. Although its activity is lower than that of doxorubicin, it serves as a template for future design and optimization of more potent analogs .
Targeting PCAF Bromodomain
While not directly related to cancer, bioisosteric modifications of the triazolophthalazine ring system have implications beyond oncology. For instance, targeting the PCAF bromodomain using similar compounds has emerged as a therapeutic strategy .
DNA Binding Affinities
Compound 12d demonstrated high binding affinity for DNA, effectively intercalating with decreased IC50 values. Other derivatives also exhibited good DNA-binding affinities, providing insights into their potential mechanisms of action .
将来の方向性
特性
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJIHYKAPADNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)
![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)

![methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2801528.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)




![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)
![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)